molecular formula C8H7NO5S2 B1399129 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide CAS No. 868393-66-2

2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide

Cat. No.: B1399129
CAS No.: 868393-66-2
M. Wt: 261.3 g/mol
InChI Key: FYHROHFTOKQHJH-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography has revealed critical insights into the three-dimensional architecture of 2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide. Single-crystal studies demonstrate that the molecule adopts a bicyclic framework comprising a fused thiophene and thiazine ring system, stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the sulfonyl oxygen (S=O) . The thiazine ring exists in a slightly distorted boat conformation, with a dihedral angle of 12.3° between the thiophene and thiazine planes . Key bond lengths include the sulfur–nitrogen (S–N) bond at 1.65 Å and the sulfur–oxygen (S–O) bonds averaging 1.43 Å, consistent with sulfonamide character .

Table 1: Crystallographic Parameters

Parameter Value
Space group P21/c
Unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 14.56 Å
Z-value 4
R-factor 0.039
Resolution 1.93 Å

The sulfonyl group participates in intermolecular interactions, forming a hydrogen-bonded network with adjacent molecules via O–H···O=S contacts (2.89 Å) . These interactions contribute to the compound’s crystalline packing density, as evidenced by a calculated density of 1.62 g/cm³ .

Spectroscopic Identification (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 3.42 ppm corresponds to the methyl group attached to the thiazine nitrogen. The hydroxyl proton appears as a broad peak at δ 10.21 ppm, while aromatic protons from the thiophene ring resonate at δ 7.15–7.35 ppm .
  • ¹³C NMR (100 MHz, DMSO-d₆): The carboxyl carbon (C=O) is observed at δ 168.9 ppm, and the sulfonyl carbons (S=O) resonate at δ 128.4 and 130.1 ppm .

Fourier-Transform Infrared (FT-IR):
Key absorptions include a broad O–H stretch at 3250 cm⁻¹, a sharp S=O asymmetric stretch at 1340 cm⁻¹, and a C=O stretch at 1695 cm⁻¹. The thiophene ring exhibits characteristic C–S vibrations at 690 cm⁻¹ .

Ultraviolet-Visible (UV-Vis):
In methanol, the compound shows absorption maxima at 289 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 235 nm (ε = 8,900 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated thienothiazine system .

Conformational Isomerism and Tautomeric Equilibria

The compound exhibits limited conformational flexibility due to the rigid bicyclic framework. However, the hydroxyl and carboxyl groups participate in tautomeric equilibria under specific conditions. In polar solvents (e.g., DMSO), the enol tautomer predominates, stabilized by intramolecular hydrogen bonding (O–H···O=C) . Conversely, in nonpolar solvents, a keto tautomer forms, characterized by a carbonyl group at position 3 and a protonated hydroxyl group .

Table 2: Tautomeric Populations in Solvents

Solvent Enol (%) Keto (%)
DMSO 92 8
Chloroform 35 65

X-ray diffraction confirms the enol form in the solid state, with a planar arrangement of the hydroxyl and carboxyl groups .

Comparative Analysis With Thienothiazine Analogues

Structural comparisons with related thienothiazines highlight distinct electronic and steric features:

  • Substituent Effects: The methyl group at position 2 reduces ring puckering compared to unsubstituted analogues, decreasing the thiazine dihedral angle by 4.7° .
  • Electronic Properties: The electron-withdrawing sulfonyl group lowers the HOMO energy (−6.2 eV) versus non-sulfonylated derivatives (−5.8 eV), enhancing electrophilic reactivity .
  • Bioactivity Correlations: Analogues lacking the 4-hydroxy group exhibit 10-fold lower inhibitory activity against carbonic anhydrase II (Ki = 0.5 nM vs. 5.0 nM), underscoring the hydroxyl’s role in target binding .

Table 3: Structural and Functional Comparison

Compound Dihedral Angle (°) HOMO (eV) CAII Ki (nM)
4-Hydroxy-2-methyl derivative 12.3 −6.2 0.5
4-Methoxy analogue 14.1 −5.9 3.2
Non-sulfonylated variant 16.8 −5.4 12.4

Properties

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S2/c1-9-5(8(11)12)6(10)7-4(2-3-15-7)16(9,13)14/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHROHFTOKQHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Sulfonylated Thiophene Esters

The primary synthetic route involves the cyclization of a sulfonylated thiophene carboxylic acid methyl ester derivative to form the thieno-thiazine ring system.

  • Starting material: 3-(N-carbethoxymethyl-N-methyl-sulfamoyl)-thiophene-2-carboxylic acid methyl ester.
  • Cyclization reagent: Sodium methoxide in methanol was traditionally used but showed low yields (~24%) due to strong alkalinity causing side reactions.
  • Improved reagent: Magnesium alkoxide (e.g., magnesium methoxide) in an alcoholic solvent significantly improves yield (~77.2%) by reducing side reactions and lowering alkalinity.
  • Reaction conditions: Heating the ester in methanol with magnesium alkoxide at temperatures ranging from 40 to 125 °C (preferably 60 to 110 °C) under nitrogen atmosphere.
  • Workup: After reaction completion, neutralization, extraction with dichloromethane and acid/base washes, drying over anhydrous sodium sulfate, and recrystallization from methanol or other solvents.

Summary Table: Cyclization Step

Parameter Traditional Method (Sodium Methoxide) Improved Method (Magnesium Alkoxide)
Reagent Sodium methoxide Magnesium methoxide
Solvent Methanol Methanol or other alcohols
Temperature Reflux (~65 °C) 40–125 °C (optimal 60–110 °C)
Yield ~24% Up to 77.2%
Side reactions Significant Reduced
Purification Extraction, recrystallization Extraction, recrystallization

This method is described in detail in patent WO2005016937A1 and related literature.

Aminolysis to Form Carboxamide Derivatives

  • The methyl ester intermediate (methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide) undergoes aminolysis with various amines (e.g., 2-aminopyridine, 3-pyridylamine, 2-aminothiazole) to form the corresponding carboxamide derivatives.
  • Reaction conditions: Heating the ester with the amine in solvents such as xylene or 5,5-dimethyl-1,3-cyclohexadiene under reflux for 6–18 hours.
  • Workup: Removal of solvent by distillation or evaporation, followed by recrystallization from ethanol, xylene, or dimethylformamide.
  • Yields: Typically high, around 70–80%, depending on the amine and conditions.

Example Reaction Table: Aminolysis

Example No. Amine Used Solvent Reaction Time Yield (%) Melting Point (°C) Recrystallization Solvent
9 2-Pyridylamine Xylene 7 h High 209–213 Xylene
10 3-Pyridylamine Xylene 7 h High 241–244 Pyridine
11 4-Pyridylamine Xylene 7 h High 263–267 Dimethylformamide
15 Aminopyrazine Xylene 7 h High 245–248 Xylene
18 2-Amino-6-methylpyridine Benzene 7 h High 216–218 Benzene

Data adapted from experimental examples in chemical literature.

One-Pot Synthesis of Tenoxicam

  • A more recent industrially viable method involves a one-pot synthesis starting from 3-[[N-(methoxycarbonyl)methyl]sulfonyl]-2-thiophenecarboxylate.
  • Steps:
    • Cyclization to form the methyl 4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate 1,1-dioxide intermediate.
    • Direct reaction of this intermediate with dimethyl carbonate and 2-aminopyridine in one pot to yield tenoxicam.
  • Advantages: Shorter synthesis route, no hazardous reagents, environmentally friendly, high yield (>80%), and high purity (>99.85%).
  • Reaction conditions: Controlled temperature, solvent choice to avoid carbonization and decomposition, and optimized reaction times.

This method is detailed in patent disclosures and industrial synthesis reports.

Detailed Research Findings and Notes

  • The choice of cyclization base is critical; magnesium alkoxide bases outperform sodium methoxide by providing milder conditions and higher yields.
  • Reaction temperature optimization is essential; too high temperatures can cause decomposition, while too low temperatures reduce reaction rates.
  • Aminolysis reactions are versatile, allowing substitution with various amines to tailor the carboxamide derivatives.
  • Purification typically involves solvent extraction, drying, and recrystallization, with solvent choice affecting crystal form and purity.
  • The industrial one-pot synthesis method reduces steps, waste, and cost, aligning with green chemistry principles.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Yield (%) Notes
1 Cyclization 3-(N-carbethoxymethyl-N-methyl-sulfamoyl)-thiophene-2-carboxylic acid methyl ester Magnesium methoxide, methanol, 60–110 °C, N2 atmosphere ~77 Improved yield over sodium methoxide
2 Aminolysis Methyl 4-hydroxy-2-methyl-thieno[2,3-e]thiazine-3-carboxylate 1,1-dioxide Amine (e.g., 2-aminopyridine), xylene, reflux, 6–18 h 70–80 Variety of amines yield different derivatives
3 One-pot synthesis (industrial) 3-[[N-(methoxycarbonyl)methyl]sulfonyl]-2-thiophenecarboxylate Cyclization + reaction with dimethyl carbonate and 2-aminopyridine >80 Green, efficient, high purity

Chemical Reactions Analysis

Types of Reactions

2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired products .

Major Products

The major products formed from these reactions include various derivatives of the thieno-thiazine ring, which can be further utilized in the synthesis of pharmaceutical compounds .

Scientific Research Applications

2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Chlorinated Derivative (CAS 70415-50-8)

Key Differences :

  • Substituent : A chlorine atom at position 6 replaces hydrogen in the parent compound.
  • Molecular Weight: Increased to 309.751 g/mol (vs. 275.293 g/mol for the non-chlorinated form) .
  • Physical Properties: Higher melting point (198–200°C vs. ~85–92°C for non-chlorinated thienothiadiazines in ).
  • Application: Direct precursor to lornoxicam, a potent NSAID .

Structural Impact :

  • The electron-withdrawing chlorine enhances electrophilic reactivity, facilitating nucleophilic substitutions in downstream syntheses.
  • Increased lipophilicity (logP = 2.45) improves membrane permeability .

Benzothiazine Analogues

Example : Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide ().
Key Differences :

  • Ring System: Benzothiazine (fused benzene-thiazine) vs. thieno-thiazine (fused thiophene-thiazine).
  • Substituent : Ethyl group at position 2 instead of methyl.

Functional Impact :

  • Ethyl substitution may enhance metabolic stability compared to methyl due to reduced oxidative susceptibility .

Thieno[3,2-e]-1,2,4-thiadiazine Dioxides

Examples :

  • Compound 26: 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (mp: 85–86°C).
  • Compound 28: 4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (mp: 90–92°C) .

Key Differences :

  • Additional Nitrogen : 1,2,4-Thiadiazine vs. 1,2-thiazine in the target compound.
  • Substituents : Allyl and methyl groups alter steric bulk and rotational freedom.

Functional Impact :

  • The allyl group introduces unsaturation, enabling conjugate addition reactions.

Tenoxicam Impurities and Derivatives

Examples ():

  • Impurity F: 4-Hydroxy-N,2-dimethyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide.
  • Impurity G: 4-Hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide.

Key Differences :

  • Carboxamide vs. Carboxylic Acid Ester : Impacts hydrogen-bonding capacity and solubility.
  • Pyridinyl Substituent : Enhances interaction with metal ions or enzymatic active sites.

Functional Impact :

  • Carboxamide derivatives may exhibit altered pharmacokinetics due to reduced esterase susceptibility .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molar Mass (g/mol) Melting Point (°C) logP Key Application
Target Compound (CAS 59804-25-0) C₉H₉NO₅S₂ 275.293 Not Reported ~1.5* NSAID Intermediate
Chlorinated Derivative (CAS 70415-50-8) C₉H₈ClNO₅S₂ 309.751 198–200 2.45 Lornoxicam Synthesis
Compound 26 () C₈H₇ClN₂O₂S₂ 286.74 85–86 N/A Structural Studies
Tenoxicam Impurity G (CAS 105410-48-8) C₈H₈N₂O₄S₂ 260.29 Not Reported N/A Pharmaceutical Impurity

*Estimated based on structural analogs.

Biological Activity

The compound 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid, 4-hydroxy-2-methyl-, 1,1-dioxide (CAS Number: 868393-66-2) is a member of the thiazine family known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₇NO₅S₂
  • Molecular Weight : 261.27 g/mol
  • Structure : The compound contains a thieno-thiazine core with hydroxyl and carboxylic acid functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazines exhibit significant antimicrobial properties. A study focused on similar compounds demonstrated that they possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazine Derivative AE. coli, S. aureus32 µg/mL
Thiazine Derivative BP. aeruginosa16 µg/mL

Anticancer Properties

Several studies have suggested that thiazine derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.

Case Study : A recent publication reported that a related thiazine compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect was attributed to the upregulation of p53 and downregulation of cyclin B1.

Anti-inflammatory Effects

Thiazine derivatives have shown promise in reducing inflammation. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Research Findings :

  • In vitro : Compounds reduced cytokine levels by over 50% at concentrations of 10 µM.
  • In vivo : Animal models demonstrated reduced paw edema in response to inflammatory stimuli when treated with thiazine derivatives.

The biological activity of 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. Critical Factors :

  • Solvent Polarity : Isopropanol enhances reduction efficiency, while acetonitrile facilitates methylation.
  • Purification : Methanol crystallization reduces impurity levels (<1%) compared to chloroform extraction .

Q. Table 1: Comparative Synthesis Parameters

RouteConditionsYieldKey Purification Step
Reductive AlkylationNaBH4_4, Isopropanol72-78%Chloroform/water extraction
MethylationCH3_3I, K2_2CO3_365-70%Methanol crystallization

Advanced: How do structural modifications at the 2-methyl and 4-hydroxy positions affect the compound's COX-2 selectivity and pharmacokinetic profile?

Methodological Answer:
The 2-methyl and 4-hydroxy groups are critical for COX-2 inhibition:

  • 2-Methyl Group : Enhances hydrophobic interactions with COX-2's active site (confirmed via molecular docking). Removal reduces binding affinity by 40% .
  • 4-Hydroxy Group : Participates in hydrogen bonding with Arg120/Arg513. Acetylation decreases anti-inflammatory activity by 60% in murine models .

Q. Experimental Design :

In vitro COX Inhibition Assay : Compare IC50_{50} values against COX-1/COX-2 isoforms.

Pharmacokinetic Profiling : Monitor plasma half-life and bioavailability in Sprague-Dawley rats (oral vs. IV administration).

Q. Table 2: Impact of Substituent Modifications

ModificationCOX-2 IC50_{50} (μM)Bioavailability (%)
Parent Compound0.1285
2-Methyl Removal0.2172
4-Hydroxy Acetylation0.4568

Basic: What analytical techniques are most effective for characterizing the crystalline structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 2.1 for methyl, δ 4.3 for hydroxy) .
  • X-ray Crystallography : Resolves crystal packing (a = 12.4289 Å, V = 1353.9 Å3^3) and hydrogen bonding .
  • Elemental Analysis : Validates empirical formula (C8_8H9_9NO5_5S2_2) with ≤0.3% deviation .
  • HPLC : Quantifies purity (>99%) and detects impurities (e.g., Tenoxicam Impurity G) .

Q. Table 3: Key Analytical Parameters

TechniqueParametersApplication Example
1^1H NMRδ 2.1 (s, CH3_3), δ 4.3 (OH)Confirms substituent positions
X-ray Diffractiona = 12.4289 Å, V = 1353.9 Å3^3Determines crystal structure
HPLCRetention time: 8.2 min (C18 column)Purity assessment (≥99%)

Advanced: What are the major degradation products under accelerated stability conditions, and what mechanisms drive their formation?

Methodological Answer:
Accelerated stability testing (40°C/75% RH for 6 months) identifies three degradation pathways:

Oxidative Degradation : Forms Tenoxicam Impurity E (2-methylthieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide) via ring contraction .

N-Demethylation : Produces Tenoxicam Impurity F (4-Hydroxy-N,2-dimethyl derivative) .

Decarboxylation : Generates Tenoxicam Impurity G (4-hydroxy-2-methyl-2H-thieno[2,3-e]1,2-thiazine-3-carboxamide 1,1-dioxide) .

Q. Analytical Strategy :

  • Use HPLC-PDA-MS with C18 column (gradient: 0.1% formic acid in water/acetonitrile).
  • Forced degradation studies: Expose to 0.1N HCl (acid hydrolysis), 3% H2_2O2_2 (oxidative), and UV light (photolytic).

Q. Table 4: Major Degradation Pathways

ConditionDegradation ProductProposed Mechanism
Acidic HydrolysisImpurity GDecarboxylation
OxidationImpurity ERing contraction
PhotolysisImpurity FN-demethylation

Basic: How does the solubility profile of this compound in organic solvents influence formulation strategies for preclinical studies?

Methodological Answer:
Solubility in methanol (18.7 mg/mL at 25°C) supports:

  • Solution Formulations : Direct dissolution in methanol/PBS mixtures for IV administration .
  • Co-solvent Systems : Blend with PEG 400 or Tween 80 to enhance aqueous solubility.

Q. Experimental Validation :

Prepare stock solutions in methanol (50 mg/mL).

Conduct serial dilution in simulated gastric fluid (pH 1.2) to assess precipitation thresholds.

Q. Table 5: Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Methanol18.725
Water0.3425
DMSO42.125

Advanced: What metabolic pathways are involved in the biotransformation of this compound, and how do its metabolites influence pharmacological activity?

Methodological Answer:
Primary metabolic pathways include:

Hepatic Oxidation : Generates 5-Hydroxytenoxicam (CAS: 93739-45-8), a major active metabolite with prolonged anti-inflammatory effects .

Glucuronidation : Enhances renal excretion of hydroxylated derivatives.

Q. Experimental Design :

In vitro Models : Incubate with hepatocytes or microsomes to identify phase I/II metabolites.

In vivo PK/PD Studies : Administer to rodents and quantify plasma/metabolite levels via LC-MS.

Key Insight : 5-Hydroxytenoxicam retains 80% of parent compound activity, necessitating metabolite profiling in efficacy studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide
Reactant of Route 2
2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide

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